(R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a 2,5-dimethylphenyl group attached to a 2,2-dimethylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. One common method involves the alkylation of a chiral amine with a suitable electrophile, followed by purification to isolate the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine may involve large-scale synthesis using similar methods as described above, but with optimization for yield and cost-effectiveness. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound, which may have different biological activity.
1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine: The racemic mixture of the compound.
2,5-Dimethylphenylamine: A simpler analog with similar structural features.
Uniqueness
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine is unique due to its chiral nature, which can result in specific interactions with biological targets that are not observed with the racemic mixture or other analogs. This enantiomeric specificity can lead to improved efficacy and reduced side effects in pharmaceutical applications.
Properties
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5/h6-8,12H,14H2,1-5H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDDTXLHLWURPU-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.